Ethanol, 2,2'-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride

Description

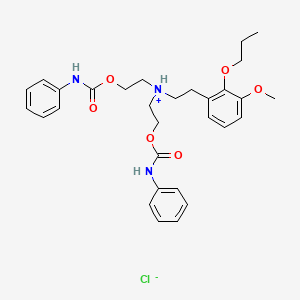

Ethanol, 2,2'-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride (hereafter referred to by its full systematic name for clarity) is a complex organic compound characterized by a polyfunctional structure. It features an ethanol backbone modified with iminodi- and dicarbanilate groups, further substituted with 3-methoxy-2-propoxyphenethyl moieties and a hydrochloride counterion.

Properties

CAS No. |

27467-07-8 |

|---|---|

Molecular Formula |

C30H38ClN3O6 |

Molecular Weight |

572.1 g/mol |

IUPAC Name |

2-(3-methoxy-2-propoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C30H37N3O6.ClH/c1-3-21-37-28-24(11-10-16-27(28)36-2)17-18-33(19-22-38-29(34)31-25-12-6-4-7-13-25)20-23-39-30(35)32-26-14-8-5-9-15-26;/h4-16H,3,17-23H2,1-2H3,(H,31,34)(H,32,35);1H |

InChI Key |

WTQNDMIEBYTLIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the phenethylamine derivative: This step involves the reaction of 3-methoxy-2-propoxybenzaldehyde with a suitable amine under acidic or basic conditions to form the corresponding phenethylamine derivative.

Iminodiethanol formation: The phenethylamine derivative is then reacted with diethanolamine under controlled conditions to form the iminodiethanol intermediate.

Carbanilation: The iminodiethanol intermediate undergoes carbanilation using phosgene or a suitable isocyanate to form the dicarbanilate derivative.

Hydrochloride formation: Finally, the dicarbanilate derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.

Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

Enzyme inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.

Gene expression modulation: Influence on the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanol Derivatives with Substituted Amino Groups

The compound shares structural similarities with ethanolamine derivatives. For example:

- Ethanol, 2-diethylamino-, hydrochloride (CAS 14426-20-1) : Both compounds feature ethanol-based frameworks with nitrogen-containing substituents and hydrochloride salts. Key differences: The target compound includes aromatic dicarbanilate and phenethyl groups, whereas 2-diethylaminoethanol hydrochloride lacks aromaticity. This distinction likely results in higher hydrophobicity and altered solubility profiles for the target compound.

- Ethanol, 2-(nonylphenoxy)- (CAS 27986-36-3) : Both contain ethoxy-linked aromatic groups.

Fluorinated Ethanol Derivatives

Perfluorinated ethanol derivatives, such as Ethanol, 2-[(heptadecafluorodecyl)amino]- (CAS 27607-42-7) , highlight the impact of fluorination on physicochemical properties:

- Fluorinated compounds exhibit extreme hydrophobicity and chemical inertness, whereas the target compound’s methoxy and propoxy groups may confer moderate polarity.

- The hydrochloride counterion in the target compound likely enhances aqueous solubility relative to fully fluorinated analogs.

Functional Comparisons with Ethanol-Based Solvents and Bioactive Agents

Solvation and Diffusion Properties

Ethanol-water mixtures are well-studied for their solvent properties .

- Diffusion behavior: Molecular dynamics simulations of ethanol-water systems show that self-diffusion coefficients depend on temperature and surface interactions (e.g., Pt surfaces increase diffusion rates) . The bulky aromatic groups in the target compound would likely reduce diffusion rates compared to unmodified ethanol.

Bioactivity and Extraction Efficiency

Ethanol is widely used in bioactive compound extraction, with optimal yields at specific ethanol-water ratios (e.g., 25% ethanol maximizes flavonoid recovery) . The target compound’s dicarbanilate groups resemble urea derivatives, which are known to enhance membrane permeability in pharmaceuticals. However, its bioactivity remains unstudied.

Biological Activity

Ethanol, 2,2'-(3-methoxy-2-propoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a methoxy group and a propoxy group attached to a phenethylamine backbone. This structure may contribute to its biological properties.

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that this hydrochloride salt may also possess similar properties. Studies have shown that phenethylamine derivatives can inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Study on Structural Analog : A study investigating a structurally similar compound found that it exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

- Antioxidant Evaluation : Another research focused on the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated a strong correlation between the presence of methoxy and propoxy groups and enhanced antioxidant activity.

Research Findings

Recent studies have explored the biological activities of compounds with similar functional groups. For instance:

- A study published in Phytotherapy Research highlighted the role of methoxy-substituted phenethylamines in reducing oxidative stress markers in cellular models.

- Research in Journal of Medicinal Chemistry demonstrated that compounds with dicarbanilate structures showed promise in neuroprotective assays, suggesting potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.